Belalloside A

Description

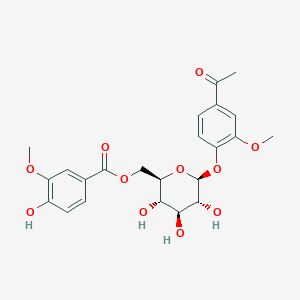

Belalloside A is a glycoside compound isolated from the rhizomes of Belamcanda chinesis (syn. Iris domestica), a medicinal plant traditionally used in Thai and East Asian herbal medicine . Its molecular formula is C23H26O11, with a molecular weight of 478.40 g/mol . Structurally, it consists of a β-D-glucopyranoside core esterified at the 6-O position with 4-hydroxy-3-methoxybenzoic acid, while the aglycone moiety is a 2-methoxy-4-acetylphenyl group .

This compound was first synthesized in 2018 via a retrosynthetic approach, utilizing tetra acetyl-α-D-glucosylbromide, substituted acetophenone, and benzoic acid chlorides as precursors . Its characterization by LC-MS revealed prominent ion peaks at m/z 515 ([M+Na]<sup>+</sup>) and 1007 ([2M+Na]<sup>+</sup>), confirming its molecular identity .

Properties

Molecular Formula |

C23H26O11 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H26O11/c1-11(24)12-5-7-15(17(8-12)31-3)33-23-21(28)20(27)19(26)18(34-23)10-32-22(29)13-4-6-14(25)16(9-13)30-2/h4-9,18-21,23,25-28H,10H2,1-3H3/t18-,19-,20+,21-,23-/m1/s1 |

InChI Key |

BJONPLWCFOWHSD-ZFVIQDPVSA-N |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C=C3)O)OC)O)O)O)OC |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C=C3)O)OC)O)O)O)OC |

Synonyms |

belalloside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Belalloside B differs from Belalloside A by lacking the methoxy group on the benzoic acid moiety, resulting in a simpler ester structure (4-hydroxybenzoate vs. 4-hydroxy-3-methoxybenzoate) .

Belamphenone is a non-glycosidic phenolic ketone, indicating divergent biosynthetic pathways compared to belallosides .

Synthetic analogs (1c–1e) demonstrate the flexibility of the core structure, allowing substitutions on either the benzoic acid or acetophenone moieties for structure-activity relationship (SAR) studies .

Methodological and Analytical Comparison

The synthesis of this compound and B employs a sodium methoxide-mediated coupling of tetra acetyl-α-D-glucosylbromide with substituted acetophenone, followed by esterification with benzoic acid chlorides . This method is noted for its simplicity and reproducibility, enabling the production of analogs with "good yields" . In contrast, belamphenone and other organic acids (e.g., iriflophenone, acetylvanillin) from Belamcanda chinesis are typically isolated via solvent extraction and chromatography, reflecting their natural abundance .

Q & A

Basic Research Questions

Q. How is Belalloside A isolated and characterized from its natural source?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) optimized for polar compounds like glycosides. Characterization requires spectroscopic methods (NMR for structural elucidation, HRMS for molecular weight confirmation) and comparison with literature data. Ensure purity via HPLC-UV/ELSD and elemental analysis . For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for reproducibility .

Q. What protocols are recommended for assessing the purity of this compound in synthetic or natural extracts?

- Methodological Answer : Combine orthogonal methods:

- Quantitative HPLC with a calibrated standard (e.g., using a C18 column, acetonitrile/water gradient).

- Melting point analysis for crystalline samples.

- LC-MS to detect impurities with similar UV profiles.

- Report relative standard deviations (RSD) for triplicate measurements and validate methods per ICH guidelines .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity in cancer cell lines) based on structural analogs. Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive/negative controls. Include solvent controls to rule out vehicle effects. Preliminary data should be statistically validated (p < 0.05, n ≥ 3) and replicated in independent experiments .

Advanced Research Questions

Q. What experimental approaches are used to investigate this compound’s interaction with cellular receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the receptor and measure binding kinetics (ka/kd) of this compound.

- X-ray Crystallography : Co-crystallize the compound with the receptor for 3D structural insights.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies.

- Report statistical confidence intervals and compare with known ligands .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Meta-analysis : Pool data from peer-reviewed studies, adjusting for variables (e.g., assay conditions, cell lines).

- Sensitivity Analysis : Exclude outliers and assess heterogeneity (I² statistic).

- Experimental Replication : Repeat key assays under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature) .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in vivo?

- Methodological Answer :

- Stable Isotope Tracing : Administer ¹³C-labeled this compound and track metabolites via LC-MS/MS.

- Cytochrome P450 Inhibition Assays : Identify metabolic enzymes using recombinant isoforms.

- Pharmacokinetic Modeling : Fit plasma concentration-time data to compartmental models (e.g., NONMEM).

- Include raw metabolomics datasets in supplementary files for transparency .

Methodological Best Practices

- Data Presentation : Use tables to summarize IC₅₀ values, spectral data, and kinetic parameters. Follow Beilstein Journal guidelines for formatting (e.g., bolded compound IDs, footnotes for abbreviations) .

- Reproducibility : Document experimental conditions (e.g., solvent ratios, incubation times) in supplementary materials. For synthetic procedures, report yields, purity, and spectral accession codes .

- Statistical Validation : Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals. Use software like GraphPad Prism or R for analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.